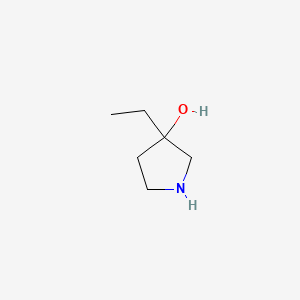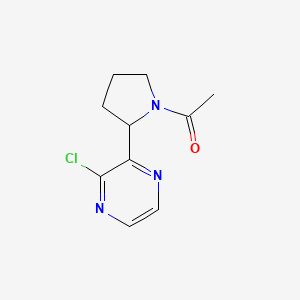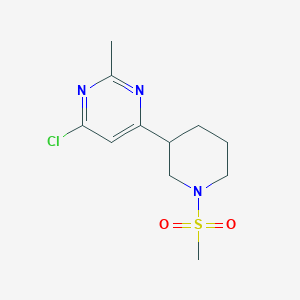
3-Ethylpyrrolidin-3-ol
Descripción general
Descripción
3-Ethylpyrrolidin-3-ol is a chemical compound with the molecular formula C6H13NO . It is also known as 3-ethyl-3-pyrrolidinol hydrochloride .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 3-Ethylpyrrolidin-3-ol, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . A redox-neutral α-C–H oxygenation of commercially available pyrrolidin-3-ol with a monoprotected p-quinone generated an N-aryliminium ion intermediate, which reacted in situ with boronic acid nucleophiles to produce a series of cis-2-substituted pyrrolidin-3-ols .Molecular Structure Analysis
The molecular structure of 3-Ethylpyrrolidin-3-ol is characterized by a five-membered pyrrolidine ring with an ethyl group and a hydroxyl group attached to the same carbon . The InChI code for this compound is 1S/C6H13NO.ClH/c1-2-6(8)3-4-7-5-6;/h7-8H,2-5H2,1H3;1H .Chemical Reactions Analysis
The chemical reactions involving 3-Ethylpyrrolidin-3-ol are primarily characterized by its redox-neutral α-C–H functionalization . This process involves the generation of an N-aryliminium ion intermediate, which reacts in situ with boronic acid nucleophiles .Physical And Chemical Properties Analysis
3-Ethylpyrrolidin-3-ol has a molecular weight of 115.17 g/mol . The hydrochloride form of this compound has a molecular weight of 151.64 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Antioxidant Activity and Blood Coagulation Effects
Aminomethylation of ethosuximide and pufemide derivatives, including structures related to 3-Ethylpyrrolidin-3-ol, was explored to yield N-aminomethyl derivatives. These compounds were studied for their antioxidant activity and influence on blood coagulation parameters, demonstrating potential biomedical applications (Hakobyan et al., 2020).
Structural Analysis for Pharmaceutical Development
Investigations into the structural differences of racemic and enantiopure forms of 3-Ethyl-3-phenylpyrrolidin-2-one, a compound structurally similar to 3-Ethylpyrrolidin-3-ol, revealed significant differences in supramolecular organization and hydrogen bonding patterns. This detailed structural understanding aids in the development of pharmaceutical compounds with improved properties (Krivoshein et al., 2017).
Safety and Hazards
3-Ethylpyrrolidin-3-ol may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Direcciones Futuras
Pyrrolidine derivatives, including 3-Ethylpyrrolidin-3-ol, have been the focus of numerous studies due to their potential applications in drug discovery . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, future research may focus on exploring the pharmacological properties of 3-Ethylpyrrolidin-3-ol and its derivatives.
Propiedades
IUPAC Name |
3-ethylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-6(8)3-4-7-5-6/h7-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCBTTNCVVAZEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylpyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-[(2-Chloropyridin-4-yl)methyl]piperidin-1-yl]ethanone](/img/structure/B1399435.png)







![1-[3-(3-Chloropyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1399448.png)


![1-[3-(3-Chloropyrazin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1399453.png)
